1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone
Description
1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone is a heterocyclic organic compound featuring a 2,5-dihydro-1H-pyrrole ring substituted with a pyridin-4-yl group at the 3-position and an acetyl (ethanone) moiety at the 1-position.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(3-pyridin-4-yl-2,5-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13-7-4-11(8-13)10-2-5-12-6-3-10/h2-6H,7-8H2,1H3 |
InChI Key |
SOROVPPIXVXTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC=C(C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 2,5-dihydro-1H-pyrrole in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine and pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid and pyrrole-2-carboxylic acid, while reduction may produce more saturated pyridine and pyrrole derivatives.
Scientific Research Applications
1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone with three analogous ethanone derivatives, focusing on molecular structure, substituent effects, and applications.
Table 1: Comparative Analysis of Ethanone Derivatives
*Molecular weights calculated using standard atomic masses where explicit data was unavailable.
Structural and Electronic Comparisons
- Pyridine vs. In contrast, 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone () features a pyrazole ring with two adjacent nitrogen atoms, which may increase acidity (N–H) and coordination chemistry utility.
- Dihydro-pyrrole vs. The cyclopentenyl group in adds steric bulk and a fused ring system, altering solubility and steric accessibility.
- Chloro and Methoxyphenyl Functionalization: 2-Chloro-1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone () demonstrates how electron-withdrawing (Cl) and electron-donating (methoxy) groups modulate electronic density. The chloro substituent may enhance electrophilic reactivity, while the methoxyphenyl group improves lipophilicity, a critical factor in drug bioavailability.
Biological Activity
1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone, also known as CAS 157466-20-1, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including antibacterial and antitumor activities, based on recent research findings.
Chemical Structure and Properties
The molecular formula of 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone is . The structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrole, including compounds similar to 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone, exhibit significant antibacterial properties.
Case Study: Antibacterial Evaluation
In a comparative study, pyrrole derivatives were tested against several bacterial strains. The results indicated that compounds with similar structures showed Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus , while displaying higher MICs against Escherichia coli . The following table summarizes the antibacterial activity of related compounds:
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| Compound C | 6.25 | Pseudomonas aeruginosa |
These findings suggest that the pyridine and pyrrole moieties in the structure may enhance the antibacterial efficacy of such compounds.
Antitumor Activity
Beyond antibacterial properties, there is emerging evidence supporting the antitumor activity of pyrrole derivatives. For instance, compounds structurally related to 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone have shown preferential suppression of rapidly dividing cancer cells compared to non-tumor cells .
Case Study: Cytotoxicity Testing
In a study assessing cytotoxicity on A549 lung cancer cells, certain pyrrole derivatives exhibited significant growth inhibition at low concentrations. The following table illustrates the cytotoxic effects observed:
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| Compound D | 5.0 | A549 (Lung Cancer) |
| Compound E | 7.5 | MCF7 (Breast Cancer) |
These results indicate the potential of pyrrole-based compounds as lead candidates in antitumor drug development.
The biological activity of 1-(3-(Pyridin-4-yl)-2,5-dihydro-1H-pyrrol-1-yl)ethanone may be attributed to its ability to interfere with bacterial cell wall synthesis and modulate apoptotic pathways in cancer cells. Research suggests that these compounds can inhibit key enzymes involved in cell division and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
